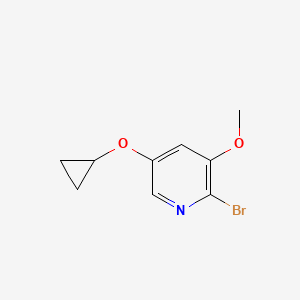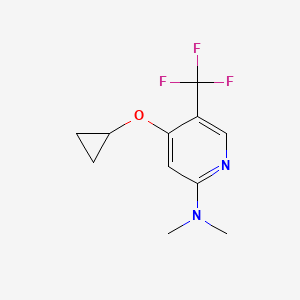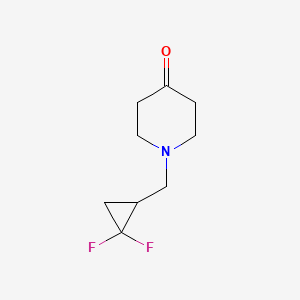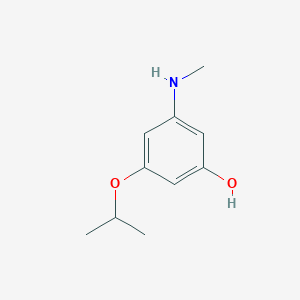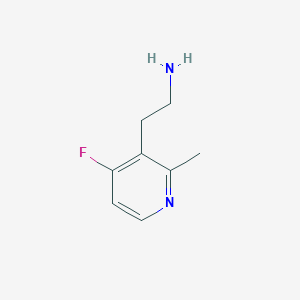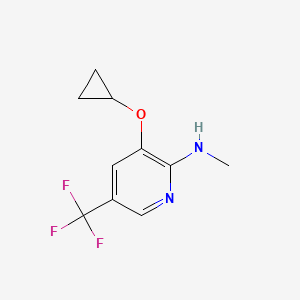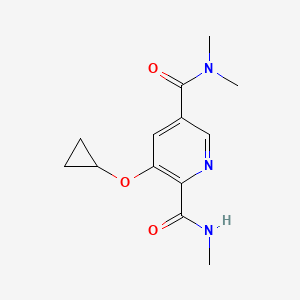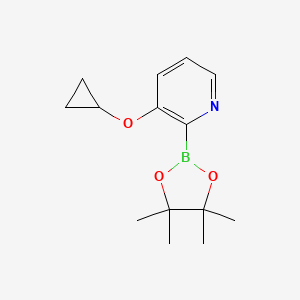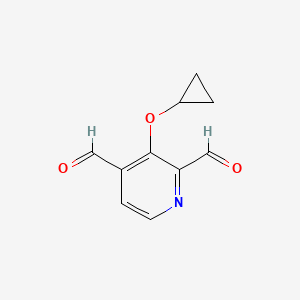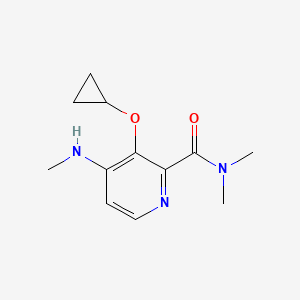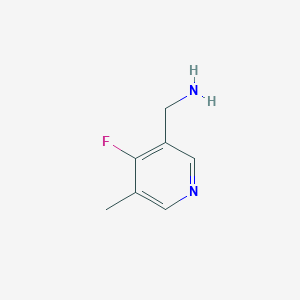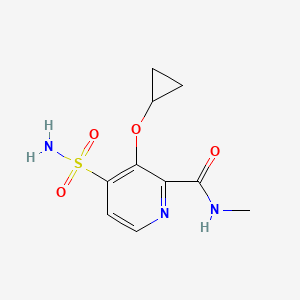
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy and cyclopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the tert-butoxy group using tert-butyl alcohol and a suitable catalyst.
Step 3: Addition of the cyclopropoxy group through a substitution reaction with cyclopropyl bromide.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
4-Tert-butyl-3-cyclopropoxy-2-ethylpyridine: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine: Differing in the position of the tert-butoxy and cyclopropoxy groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-13(16-10-6-7-10)12(8-9-15-11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
YMAHKRBGTAZRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



